N-(3-bromobenzyl)-2-methylbenzamide
Overview
Description
N-(3-bromobenzyl)-2-methylbenzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-2-methylbenzamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromobenzyl)-2-methylbenzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-bromobenzyl)-2-methylbenzamide is its potential as an anticancer agent. However, there are also limitations to its use in lab experiments. One limitation is the lack of information on its toxicity and side effects. Additionally, the compound is not readily available, which makes it difficult to conduct large-scale studies.
Future Directions
There are several future directions for the study of N-(3-bromobenzyl)-2-methylbenzamide. One direction is to investigate its potential as a therapeutic agent for various inflammatory and pain-related conditions. Additionally, more research is needed to understand its mechanism of action and its potential toxicity and side effects. Furthermore, the development of more efficient and cost-effective synthesis methods will enable larger-scale studies of this compound. Overall, the study of N-(3-bromobenzyl)-2-methylbenzamide has the potential to lead to the development of new treatments for cancer, inflammation, and pain-related conditions.
Scientific Research Applications
N-(3-bromobenzyl)-2-methylbenzamide has been studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-5-2-3-8-14(11)15(18)17-10-12-6-4-7-13(16)9-12/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPUCZZABVVQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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